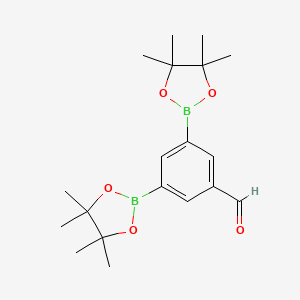
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is an organic compound that features two boronate ester groups attached to a benzaldehyde core. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method includes the reaction of 3,5-dibromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The aldehyde group in the compound can undergo typical aldehyde reactions, such as oxidation to carboxylic acids or reduction to alcohols.
Substitution Reactions: The boronate ester groups can participate in various substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Carboxylic Acids: Formed through oxidation of the aldehyde group.
Alcohols: Formed through reduction of the aldehyde group.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Electronics: Employed in the synthesis of materials for electronic devices.
Catalysis: Used in the development of new catalytic processes.
Mécanisme D'action
The primary mechanism of action for 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate ester groups facilitate the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to form the desired biaryl product.
Comparaison Avec Des Composés Similaires
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness:
- Functional Groups: The presence of two boronate ester groups and an aldehyde group makes 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde unique in its reactivity and applications.
- Versatility: Its ability to participate in a variety of chemical reactions, particularly in cross-coupling and bioconjugation, sets it apart from similar compounds.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C19H28B2O5 |
|---|---|
Poids moléculaire |
358.0 g/mol |
Nom IUPAC |
3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
InChI |
InChI=1S/C19H28B2O5/c1-16(2)17(3,4)24-20(23-16)14-9-13(12-22)10-15(11-14)21-25-18(5,6)19(7,8)26-21/h9-12H,1-8H3 |
Clé InChI |
HSIKEWCYPZQUPH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)B3OC(C(O3)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


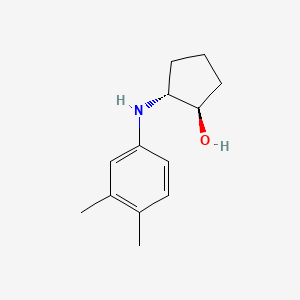
![6-Cyclohexyl-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354314.png)
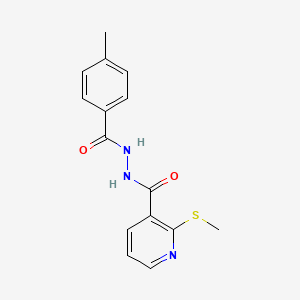
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-ol](/img/structure/B13354329.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
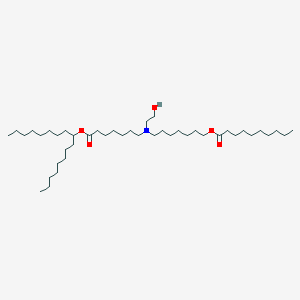
![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
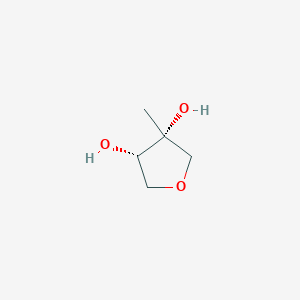

![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B13354366.png)
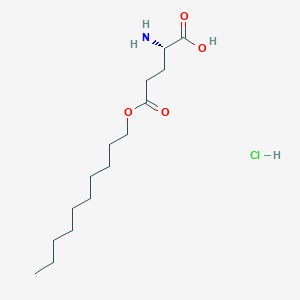
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
